molecular formula C16H11ClFNO2S B4749990 3-chloro-4-fluoro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide

3-chloro-4-fluoro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide

Cat. No.: B4749990
M. Wt: 335.8 g/mol
InChI Key: VIVYKTUGKDCRLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-4-fluoro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene carboxamides This compound is characterized by the presence of a benzothiophene core, which is a fused ring system consisting of a benzene ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-1-(2-methoxyphenyl)ethanone, with sulfur sources like thiourea or elemental sulfur under basic conditions.

    Introduction of Chloro and Fluoro Substituents: The chloro and fluoro substituents can be introduced through halogenation reactions. For example, the benzothiophene core can be treated with chlorinating agents like thionyl chloride (SOCl2) and fluorinating agents like N-fluorobenzenesulfonimide (NFSI) under appropriate conditions.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the halogenated benzothiophene intermediate with 2-methoxyaniline in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the carboxamide group to an amine.

    Substitution: The chloro and fluoro substituents can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents, hydrogen peroxide (H2O2) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether, sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium methoxide (NaOMe) in methanol, potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzothiophene derivatives with various functional groups.

Scientific Research Applications

3-chloro-4-fluoro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used in biological studies to investigate its effects on cellular processes and pathways.

    Medicine: The compound may have potential therapeutic applications, such as anti-inflammatory, anti-cancer, or antimicrobial activities, which can be explored through preclinical and clinical studies.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: It can inhibit or activate enzymes involved in key metabolic pathways, leading to changes in cellular functions.

    Modulation of Receptors: The compound can interact with receptors on the cell surface or within the cell, affecting signal transduction and cellular responses.

    Interference with DNA/RNA: It may bind to DNA or RNA, interfering with transcription and translation processes, which can result in altered gene expression and protein synthesis.

Comparison with Similar Compounds

3-chloro-4-fluoro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide can be compared with other similar compounds, such as:

    3-chloro-4-fluoro-N-(2-hydroxyphenyl)-1-benzothiophene-2-carboxamide: This compound has a hydroxyl group instead of a methoxy group, which can affect its chemical reactivity and biological activity.

    3-chloro-4-fluoro-N-(2-methylphenyl)-1-benzothiophene-2-carboxamide: The presence of a methyl group instead of a methoxy group can influence the compound’s lipophilicity and pharmacokinetic properties.

    3-chloro-4-fluoro-N-(2-aminophenyl)-1-benzothiophene-2-carboxamide: An amino group can enhance the compound’s ability to form hydrogen bonds, potentially affecting its binding affinity to molecular targets.

The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-chloro-4-fluoro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFNO2S/c1-21-11-7-3-2-6-10(11)19-16(20)15-14(17)13-9(18)5-4-8-12(13)22-15/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVYKTUGKDCRLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(C3=C(C=CC=C3S2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-4-fluoro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
3-chloro-4-fluoro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide
Reactant of Route 3
Reactant of Route 3
3-chloro-4-fluoro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide
Reactant of Route 4
Reactant of Route 4
3-chloro-4-fluoro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide
Reactant of Route 5
Reactant of Route 5
3-chloro-4-fluoro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide
Reactant of Route 6
Reactant of Route 6
3-chloro-4-fluoro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.